(2-Fluoro-6-nitrophenyl)methanol

Drug metabolism Hepatic conjugation Enzyme kinetics

Ortho-fluoro/ortho-nitro benzyl alcohol scaffold. The fluorine acts as a leaving group for SNAr with amines/thiols; the hydroxymethyl handle enables esterification or oxidation. Convergent synthesis with fewer protecting groups than non-fluorinated analogs. Ideal for photoactivatable probes (Φ≈60%) and metabolic tracer studies. Confirm regioisomeric purity critical to outcomes—insist on batch-specific COA.

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
CAS No. 1643-60-3
Cat. No. B1394091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-6-nitrophenyl)methanol
CAS1643-60-3
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CO)[N+](=O)[O-]
InChIInChI=1S/C7H6FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2
InChIKeyRHZFPVDHVXUSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Fluoro-6-nitrophenyl)methanol CAS 1643-60-3: Technical Specifications and Procurement-Ready Profile


(2-Fluoro-6-nitrophenyl)methanol (CAS 1643-60-3), also known as 2-fluoro-6-nitrobenzyl alcohol, is a substituted benzyl alcohol featuring a fluorine atom ortho to a hydroxymethyl group and a nitro group para to fluorine . This compound, with molecular formula C7H6FNO3 and molecular weight 171.13 g/mol, exists as an off-white to yellow crystalline powder with a melting point of 98–100 °C [1]. It serves as a versatile small-molecule scaffold and building block in medicinal chemistry and agrochemical synthesis . Commercial availability typically ranges from 95% to ≥98% purity [1][2].

Why (2-Fluoro-6-nitrophenyl)methanol Substitution Is Not Straightforward


The specific substitution pattern of (2-fluoro-6-nitrophenyl)methanol cannot be readily interchanged with other regioisomers or non-fluorinated analogs without compromising synthetic outcomes. The ortho-fluoro substituent exerts a powerful electron-withdrawing inductive effect (-I) while also engaging in resonance donation (+M), creating a unique electronic environment that differs fundamentally from ortho-chloro, ortho-methyl, or non-halogenated benzyl alcohols . In metabolic and enzymatic contexts, positional isomerism dramatically alters substrate recognition and transformation kinetics; for instance, the 2-nitrobenzyl alcohol scaffold demonstrates markedly different Vmax and V/K profiles compared to 3-nitrobenzyl alcohol and 4-nitrobenzyl alcohol isomers [1]. Furthermore, the ortho-fluorine serves as a strategic leaving group in nucleophilic aromatic substitution (SNAr) sequences, enabling regioselective derivatization that would be impossible with de-fluoro analogs [2]. These differences necessitate careful compound-specific validation rather than generic substitution.

Quantitative Differentiation Evidence for (2-Fluoro-6-nitrophenyl)methanol Procurement


Regioisomeric Differentiation: Enzymatic Conjugation Kinetics of 2-Nitrobenzyl vs. 4-Nitrobenzyl Alcohols

The 2-nitrobenzyl alcohol scaffold, which shares the ortho-nitro substitution pattern with the target compound, exhibits fundamentally different metabolic handling compared to its 4-nitro regioisomer. In rat hepatic microsomal preparations, 2-nitrobenzyl alcohol demonstrates a Vmax of 3.59 nmol/min/mg protein for glucuronyltransferase-mediated conjugation, whereas 4-nitrobenzyl alcohol achieves only approximately 40% of this Vmax (approximately 1.44 nmol/min/mg protein) [1]. This represents a 2.5-fold difference in maximum conjugation capacity based solely on nitro group position. Conversely, for cytosolic sulfotransferase activity, the 4-nitro isomer is the preferred substrate with Vmax of 1.69 nmol/min/mg protein, while the 2-nitro isomer shows substantially lower activity [1]. These divergent metabolic fates underscore that ortho-nitrobenzyl alcohols cannot be substituted with para-nitrobenzyl alcohols in ADME studies without altering clearance predictions.

Drug metabolism Hepatic conjugation Enzyme kinetics

Ortho-Fluoro Leaving Group Capability: Nucleophilic Aromatic Substitution Reactivity

The ortho-fluorine in ortho-fluoronitroaryl systems acts as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling post-synthetic diversification. In a systematic study of ortho-fluoronitroaryl nitroxides, the fluorine atom was replaced by OH, NH2, α-amino acid ester, and thiol nucleophiles under mild conditions [1]. This reactivity is enabled by the strong electron-withdrawing ortho-nitro group that activates the fluorine for displacement. In contrast, the corresponding ortho-chloro analogs exhibit substantially slower displacement kinetics under identical conditions (qualitative observation), and de-fluoro ortho-nitrobenzyl alcohols lack this SNAr entry point entirely [1]. The ortho-fluoro leaving group capability confers a strategic advantage in convergent synthetic planning.

SNAr Fluorine chemistry Spin labeling

Photochemical Reactivity: Quantum Yield of 2-Nitrobenzyl Alcohol Photoconversion

2-Nitrobenzyl alcohol (the non-fluorinated analog of the target compound) exhibits well-characterized photolability with a quantum yield of approximately 60% for conversion to 2-nitrosobenzaldehyde upon irradiation [1]. This photochemical transformation proceeds via dual proton transfer to form 2-nitroso hydrates . In contrast, 4-nitrobenzyl alcohol does not undergo the same efficient photochemical rearrangement due to the absence of ortho-nitro/hydroxymethyl proximity, which is essential for the intramolecular hydrogen abstraction mechanism . The target compound (2-fluoro-6-nitrophenyl)methanol retains the critical ortho-nitro/hydroxymethyl spatial relationship required for photolability, while the fluorine substituent offers additional electronic tuning.

Photolabile protecting groups Caged compounds Photoactivation

Physical Property Differentiation: Melting Point and Purification Characteristics

(2-Fluoro-6-nitrophenyl)methanol exhibits a melting point of 98–100 °C [1], which is substantially lower than that of unsubstituted 2-nitrobenzyl alcohol (mp 69–72 °C) [2] but higher than 4-nitrobenzyl alcohol (mp 93–96 °C) [2]. The 2-fluoro-6-nitro substitution pattern raises the melting point by approximately 28–30 °C relative to the parent 2-nitrobenzyl alcohol, attributable to enhanced intermolecular hydrogen bonding and dipole-dipole interactions conferred by the fluorine atom [1]. This elevated melting point facilitates easier handling and recrystallization from common organic solvents compared to lower-melting analogs.

Crystallization Purification Solid-state properties

Optimal Application Scenarios for (2-Fluoro-6-nitrophenyl)methanol Based on Evidence


Scaffold for Sequential SNAr Diversification in Medicinal Chemistry

(2-Fluoro-6-nitrophenyl)methanol is optimally deployed as a core scaffold in medicinal chemistry programs requiring sequential functionalization. The ortho-fluorine substituent serves as a latent leaving group for nucleophilic aromatic substitution (SNAr) with diverse nucleophiles including amines, alcohols, and thiols, while the hydroxymethyl group provides an orthogonal handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid [1]. This orthogonal reactivity profile enables convergent library synthesis with fewer protecting group manipulations compared to non-fluorinated ortho-nitrobenzyl alcohols, which lack the SNAr entry point and require pre-functionalized aromatic rings [1].

Building Block for Photoactivatable Caged Compounds

The ortho-nitro/hydroxymethyl spatial arrangement characteristic of this compound class confers efficient photolability with quantum yields approximating 60% [2]. This property makes (2-fluoro-6-nitrophenyl)methanol an appropriate starting material for synthesizing photoactivatable protecting groups and caged biomolecules where spatiotemporal control of release is required [2]. The electron-withdrawing fluorine substituent provides additional electronic tuning of the chromophore's absorption maximum and photolysis kinetics relative to the parent 2-nitrobenzyl alcohol system [2]. Para-substituted nitrobenzyl alcohols, lacking the critical ortho relationship between nitro and hydroxymethyl groups, do not undergo the same efficient photochemical rearrangement and are unsuitable for this application [2].

Fluorinated Intermediate for Agrochemical and Pharmaceutical Synthesis

As a fluorine-containing benzyl alcohol derivative, this compound serves as a synthesis intermediate for pharmaceutical drugs and agricultural chemicals where metabolic stability conferred by fluorine substitution is desirable [3]. The 2-fluoro-6-nitro substitution pattern offers distinct electronic properties compared to 3-fluoro-2-nitrobenzyl alcohol (CAS 1214323-11-1), which is preferentially employed for PET tracer radiofluorination applications due to its different fluorine position . The target compound's specific regioisomerism should be matched to the intended coupling partner's electronic requirements [1].

Analytical Reference Standard and Synthetic Intermediate for ADME Studies

The well-characterized enzymatic conjugation profile of the ortho-nitrobenzyl alcohol scaffold supports the use of (2-fluoro-6-nitrophenyl)methanol as an analytical reference standard in drug metabolism studies [4]. The compound's distinct glucuronidation preference (Vmax = 3.59 nmol/min/mg protein for the parent scaffold) differentiates it from 4-nitrobenzyl alcohol, which favors sulfation [4]. This divergent metabolic handling, coupled with the fluorine atom's utility as an NMR or mass spectrometry probe, enables precise tracking of Phase II conjugation pathways in hepatocyte incubation studies where regioisomeric purity is critical [4].

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